

# Fonadelpar: A Selective PPAR $\delta$ Agonist for Metabolic and Inflammatory Diseases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fonadelpar

Cat. No.: B1673531

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**Fonadelpar** (also known as SJP-0035) is a potent and selective peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist currently under investigation for its therapeutic potential in a range of metabolic and inflammatory conditions, including dyslipidemia, metabolic syndrome, and certain inflammatory diseases.[1] As a selective agonist, **fonadelpar** activates PPAR $\delta$ , a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] This technical guide provides a comprehensive overview of **fonadelpar**, detailing its mechanism of action, the underlying PPAR $\delta$  signaling pathway, and methodologies for its preclinical evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PPAR $\delta$  agonists and their therapeutic applications.

## Introduction to Fonadelpar and PPAR $\delta$

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPAR $\alpha$ , PPAR $\gamma$ , and PPAR $\delta$  (also known as PPAR $\beta$ ). While all three PPARs are involved in lipid and glucose metabolism, they exhibit distinct tissue distribution and physiological roles.

**Fonadelpar** is a small molecule designed to selectively activate the PPAR $\delta$  isotype.[1] This selectivity is crucial for minimizing off-target effects that may be associated with the activation of PPAR $\alpha$  and PPAR $\gamma$ . PPAR $\delta$  is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, making it a key regulator of systemic energy metabolism.[2][3] Activation of PPAR $\delta$  by an agonist like **fonadelpar** initiates a cascade of molecular events that ultimately leads to the transcription of genes involved in fatty acid oxidation, improved lipid profiles (such as decreased triglycerides and increased high-density lipoprotein cholesterol), and the suppression of inflammatory pathways.

Chemical Structure of **Fonadelpar**:

- IUPAC Name: 2-({3-[2-(2-isopropyl-4-(4-(trifluoromethyl)phenyl)thiazol-5-yl)ethyl]-5-methyl-1,2-benzoxazol-6-yl}oxy)acetic acid
- Molecular Formula: C<sub>25</sub>H<sub>23</sub>F<sub>3</sub>N<sub>2</sub>O<sub>4</sub>S
- Synonyms: SJP-0035, NPS-005

## Quantitative Data

A critical aspect of characterizing a selective agonist like **fonadelpar** is to quantify its binding affinity, potency, and selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data for **fonadelpar**'s binding affinity (K<sub>i</sub>) and half-maximal effective concentration (EC<sub>50</sub>) for PPAR $\delta$ , as well as its selectivity against PPAR $\alpha$  and PPAR $\gamma$ , are not publicly available at this time. However, the following tables illustrate how such data are typically presented for a selective PPAR $\delta$  agonist.

Table 1: In Vitro Potency and Selectivity of **Fonadelpar**

Parameter	PPAR $\delta$	PPAR $\alpha$	PPAR $\gamma$
Binding Affinity (K <sub>i</sub> , nM)	Data not available	Data not available	Data not available
Transactivation (EC <sub>50</sub> , nM)	Data not available	Data not available	Data not available
Selectivity (Fold vs. PPAR $\delta$ )	-	Data not available	Data not available

Data would be obtained from in vitro binding and cellular transactivation assays.

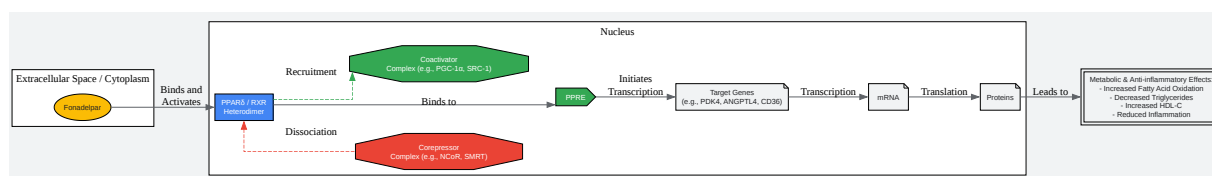
Table 2: Preclinical In Vivo Efficacy of **Fonadelpar** in a Dyslipidemia Model

Animal Model	Treatment Group	Dose	Change in Triglycerides	Change in HDL-C	Change in LDL-C
ApoE-/- Mouse	Vehicle Control	-	Baseline	Baseline	Baseline
Fonadelpar	e.g., 10 mg/kg/day	Data not available	Data not available	Data not available	
LDLR-/- Mouse	Vehicle Control	-	Baseline	Baseline	Baseline
Fonadelpar	e.g., 10 mg/kg/day	Data not available	Data not available	Data not available	

Data would be generated from in vivo studies in established mouse models of dyslipidemia and atherosclerosis.

## Signaling Pathway of Fonadelpar

**Fonadelpar** exerts its effects by activating the PPAR $\delta$  signaling pathway. The following diagram illustrates the key steps in this pathway.



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Caption: **Fonadelpar**-mediated PPARδ signaling pathway.

## Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize selective PPARδ agonists like **fonadelpar**.

### In Vitro Assays

Objective: To determine the binding affinity ( $K_i$ ) of **fonadelpar** for the human PPARδ ligand-binding domain (LBD).

Methodology:

- Reagents:
  - Recombinant human PPARδ-LBD.
  - Radiolabeled PPARδ agonist (e.g., [ $^3\text{H}$ ]GW501516) as the tracer.
  - Scintillation proximity assay (SPA) beads coated with a capture antibody for the tagged PPARδ-LBD.

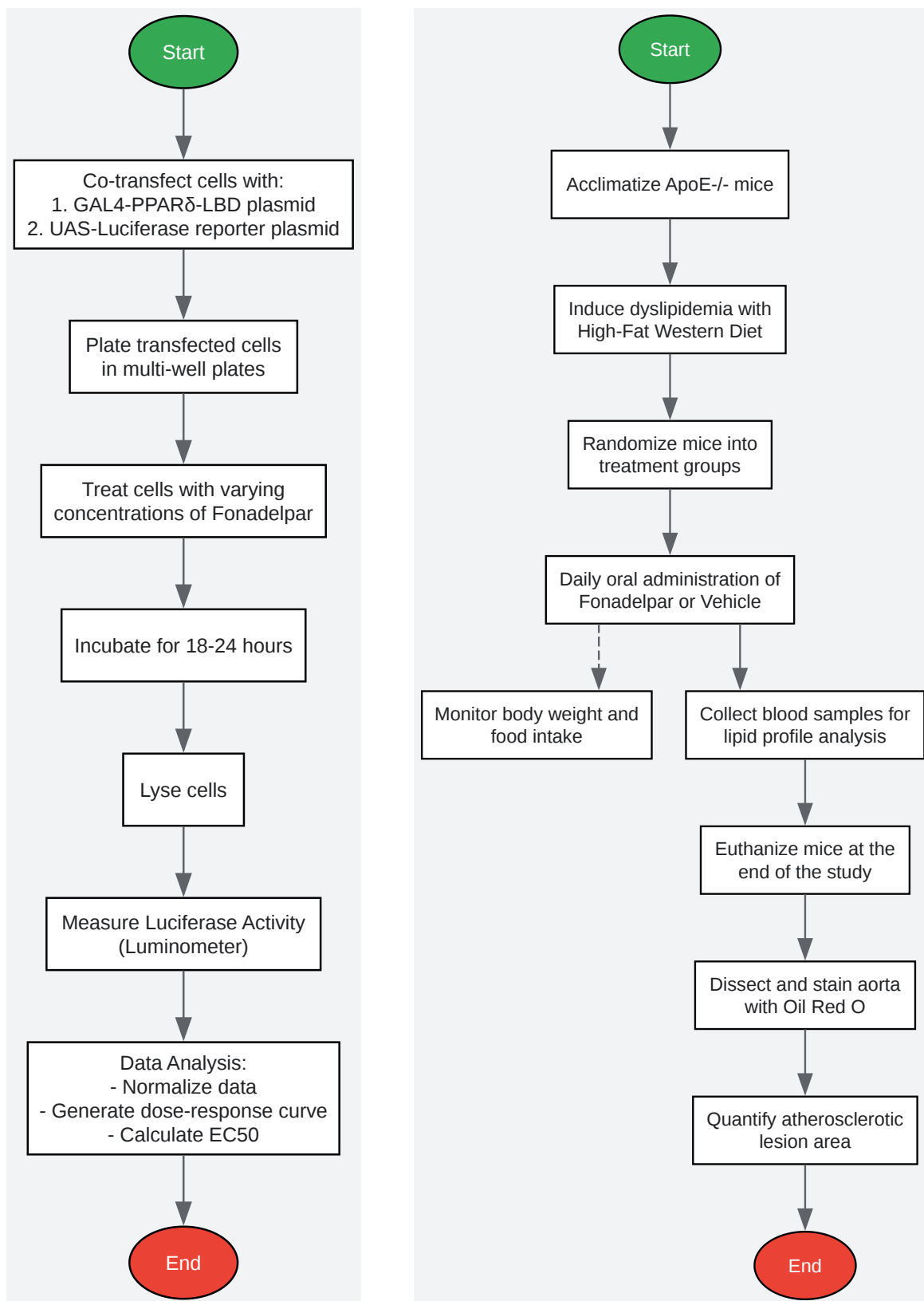
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
- Varying concentrations of **fonadelpar**.
- Procedure:
  - In a microplate, combine the PPAR $\delta$ -LBD, radiolabeled tracer, and SPA beads in the assay buffer.
  - Add varying concentrations of **fonadelpar** to the wells.
  - Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
  - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
  - The amount of bound radioligand will decrease as the concentration of **fonadelpar** increases.
  - The IC<sub>50</sub> (the concentration of **fonadelpar** that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
  - The K<sub>i</sub> is calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC<sub>50</sub>) of **fonadelpar** in activating PPAR $\delta$ -mediated gene transcription.

Methodology:

- Cell Culture and Transfection:
  - Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR activity.
  - Co-transfect the cells with two plasmids:

1. An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the human PPAR $\delta$ -LBD.
  2. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
- A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
  - Compound Treatment:
    - After transfection, plate the cells in a multi-well plate.
    - Treat the cells with varying concentrations of **fonadelpar** or a vehicle control.
    - Incubate the cells for a specified period (e.g., 18-24 hours).
  - Luciferase Assay:
    - Lyse the cells and measure the firefly luciferase activity using a luminometer and a commercially available luciferase assay kit.
    - If a normalization plasmid was used, measure Renilla luciferase activity as well.
  - Data Analysis:
    - Normalize the firefly luciferase activity to the Renilla luciferase activity.
    - Plot the normalized luciferase activity against the concentration of **fonadelpar**.
    - Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.



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- To cite this document: BenchChem. [Fonadelpar: A Selective PPAR $\delta$  Agonist for Metabolic and Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673531#fonadelpar-as-a-selective-ppar-agonist]

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